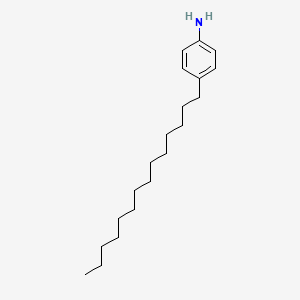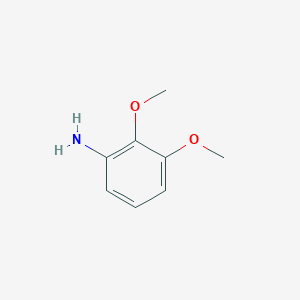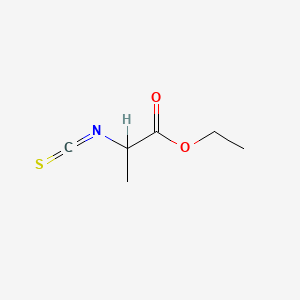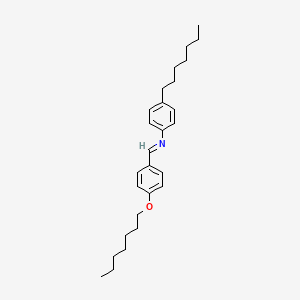
4-Tetradecylaniline
Vue d'ensemble
Description
4-Tetradecylaniline is an organic compound with the chemical formula C20H35N . It is a fatty substituted aniline containing fourteen carbon atoms in its alkyl chain. This compound appears as a white to pale yellow crystalline solid and has good solubility in common organic solvents .
Mécanisme D'action
Mode of Action
It has been used in the quantitative determination of trans content of fats and oils and margarine by FTIR spectroscopy . It has also been used to investigate the quenching of the triplet state of n-alkyl 3-nitrophenyl ethers in aqueous micellar sodium dodecyl sulfate (SDS) solutions by laser flash photolysis .
Biochemical Pathways
Its use in the study of the triplet state of n-alkyl 3-nitrophenyl ethers suggests that it may interact with photochemical processes .
Result of Action
Its use in amidation and esterification of oxidised single-walled carbon nanotubes (SWCNTs) suggests that it may have a role in chemical modification processes .
Analyse Biochimique
Biochemical Properties
4-Tetradecylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been used to investigate the quenching of the triplet state of n-alkyl 3-nitrophenyl ethers in aqueous micellar sodium dodecyl sulfate solutions by laser flash photolysis . This interaction suggests that this compound can influence the behavior of certain biomolecules in micellar environments. Additionally, it has been employed in the amidation and esterification of oxidized single-walled carbon nanotubes, indicating its potential role in modifying the surface properties of nanomaterials .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its interactions with cell membranes and proteins suggest that it could influence cell signaling pathways, gene expression, and cellular metabolism. The long alkyl chain of this compound may allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules such as proteins and enzymes. Its structure allows it to participate in hydrophobic interactions, which can influence the binding affinity and activity of enzymes. For instance, its use in the quenching of the triplet state of n-alkyl 3-nitrophenyl ethers suggests that it can interact with specific molecular states and alter their behavior . Additionally, its role in amidation and esterification reactions indicates that it can modify the chemical properties of other molecules through covalent bonding .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical studies. It has a melting point of 46-49 °C and a boiling point of 408.0±14.0 °C, indicating its thermal stability . Over time, the effects of this compound on cellular function may change, particularly if it undergoes chemical degradation or interacts with other compounds in the experimental setup .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to consider potential threshold effects and toxic or adverse effects at high doses. Understanding the dosage-dependent effects of this compound can provide insights into its safety and efficacy for various applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its long alkyl chain and aniline group suggest that it could be metabolized through pathways involving oxidation and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity within biological systems .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with lipid membranes and binding proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its activity and function within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Tetradecylaniline can be synthesized through the alkylation of aniline with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Quinones or nitroso compounds.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4-Tetradecylaniline has diverse applications in scientific research:
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the amidation and esterification of oxidized single-walled carbon nanotubes.
Comparaison Avec Des Composés Similaires
- 4-Hexadecylaniline
- 4-Dodecylaniline
- 4-Octylaniline
- 4-Octadecylaniline
Comparison: 4-Tetradecylaniline is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to 4-Dodecylaniline and 4-Octadecylaniline, it has intermediate hydrophobicity and solubility characteristics, making it suitable for specific applications in both hydrophilic and hydrophobic environments .
Propriétés
IUPAC Name |
4-tetradecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFQPQIOXXPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238518 | |
| Record name | p-Tetradecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91323-12-5 | |
| Record name | p-Tetradecylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091323125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tetradecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Tetradecylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl chain length of 4-Tetradecylaniline impact its effectiveness in demulsifying water-in-crude oil emulsions?
A1: Research indicates that increasing the alkyl chain length of this compound enhances its demulsification performance. This is likely due to the longer chain's ability to further reduce interfacial tension between the water and oil phases. In a study comparing two AILs derived from this compound (TTA-IL) and 4-Hexylaniline (THA-IL), the TTA-IL with its longer alkyl chain demonstrated a higher dehydration performance. This superior performance is attributed to its greater ability to disrupt the stabilizing film at the oil-water interface, leading to faster coalescence of water droplets and more efficient emulsion separation.
Q2: How does pH affect the demulsification performance of AILs synthesized from this compound?
A2: Studies have shown that AILs derived from this compound exhibit pH-dependent demulsification performance. Optimal performance is generally observed at a neutral pH (around 7). This pH dependency is likely linked to changes in the chemical structure of these AILs at different pH levels due to their ionic nature. At lower or higher pH values, the ionic groups may become protonated or deprotonated, altering the overall charge and hydrophilicity/hydrophobicity balance of the AIL molecule. This change can impact its ability to effectively interact with and disrupt the oil-water interface, thus affecting its demulsification efficiency.
Q3: Besides demulsification, are there other potential applications for this compound based on its observed properties?
A3: While the provided research focuses on demulsification, this compound's ability to influence interfacial properties and form stable vesicles suggests potential applications in:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)






